MOR Binding Affinity: N-Piperidinyl Protonitazene Citrate vs. Etonitazene and N-Piperidinyl Metonitazene
N-Piperidinyl protonitazene citrate demonstrates sub-nanomolar MOR binding affinity (Ki = 1.29 ± 0.15 nM, n=4), which is approximately 30-fold higher than that of etonitazene (Ki = 38.4 nM) and approximately 18.6-fold higher than that of N-piperidinyl metonitazene (Ki = 24.0 ± 4.2 nM, n=4), the latter differing only in the alkoxy chain (propoxy vs. methoxy) [1][2]. This demonstrates that both the N-piperidinyl ring substitution and the propoxy benzyl chain are required for maximal MOR affinity, and that neither N-piperidinyl metonitazene nor etonitazene can substitute for N-piperidinyl protonitazene citrate in receptor binding studies without a quantifiable loss in target engagement [1].
| Evidence Dimension | MOR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.29 ± 0.15 nM (n=4) |
| Comparator Or Baseline | Etonitazene Ki = 38.4 nM; N-piperidinyl metonitazene Ki = 24.0 ± 4.2 nM (n=4) |
| Quantified Difference | 29.8-fold higher affinity vs. etonitazene; 18.6-fold higher affinity vs. N-piperidinyl metonitazene |
| Conditions | Radioligand competition binding assay using human MOR expressed in CHO cells; [3H]DAMGO as radioligand |
Why This Matters
For receptor binding studies requiring high-affinity MOR engagement, N-piperidinyl protonitazene citrate provides a quantifiably superior signal-to-noise window compared to etonitazene or N-piperidinyl metonitazene, enabling more robust competitive displacement experiments at lower ligand concentrations.
- [1] Kozell, L. B., et al. (2025). Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors. Neuropharmacology, 276, 110512. Table 1; MOR Ki data. View Source
- [2] CFSRE. Etonitazene Pharmacology Data. Center for Forensic Science Research and Education. View Source
